molecular formula C19H17N3O5S B360262 N-{4-[5-(furan-2-yl)-1-(furan-2-ylcarbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide

N-{4-[5-(furan-2-yl)-1-(furan-2-ylcarbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide

Cat. No.: B360262
M. Wt: 399.4 g/mol
InChI Key: AGGOHASDENHVKD-UHFFFAOYSA-N
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Description

N-{4-[5-(furan-2-yl)-1-(furan-2-ylcarbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide is a pyrazoline derivative featuring a 4,5-dihydro-1H-pyrazole core substituted with two furan moieties (at positions 5 and 1) and a methanesulfonamide group attached to a para-substituted phenyl ring. The pyrazoline scaffold is known for its conformational rigidity and pharmacological relevance, particularly in enzyme inhibition and anticancer research . Structural confirmation of such compounds typically involves X-ray crystallography (using programs like SHELXL ) and spectroscopic methods (1H/13C NMR, HRMS) .

Properties

IUPAC Name

N-[4-[2-(furan-2-carbonyl)-3-(furan-2-yl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O5S/c1-28(24,25)21-14-8-6-13(7-9-14)15-12-16(17-4-2-10-26-17)22(20-15)19(23)18-5-3-11-27-18/h2-11,16,21H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGGOHASDENHVKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CO3)C(=O)C4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{4-[5-(furan-2-yl)-1-(furan-2-ylcarbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesis, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features a unique structure that includes a sulfonamide group, furan rings, and a pyrazole moiety. Its molecular formula is C19H20FN3O3SC_{19}H_{20}FN_3O_3S, indicating the presence of fluorine, nitrogen, oxygen, and sulfur atoms, which contribute to its biological activity .

Biological Activity

1. Anticancer Properties

Research indicates that pyrazole derivatives exhibit notable anticancer activity. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines. A study demonstrated that pyrazole analogs could inhibit tumor growth with IC50 values comparable to established anticancer drugs .

2. Anti-inflammatory Effects

The anti-inflammatory potential of this compound is attributed to its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. In vivo studies have shown that similar pyrazole derivatives can reduce inflammation in animal models . The presence of the furan and pyrazole rings may enhance its interaction with biological targets involved in inflammation.

3. Antimicrobial Activity

Compounds containing pyrazole and furan motifs have been reported to exhibit antimicrobial properties. Studies have shown that derivatives of pyrazole can effectively inhibit the growth of various bacterial and fungal strains. The mechanism is believed to involve disruption of microbial cell wall synthesis or interference with metabolic pathways .

Synthesis

The synthesis of this compound can be achieved through multi-step organic synthesis techniques. A proposed synthetic route includes:

  • Formation of the Pyrazole Moiety : Reaction of furan derivatives with hydrazine derivatives to form the pyrazole core.
  • Sulfonamide Formation : Coupling the resulting pyrazole derivative with a sulfonamide reagent.
  • Final Modifications : Additional steps may involve functional group modifications to enhance biological activity.

Case Studies

Several studies have highlighted the biological activities of compounds related to this compound:

StudyFindings
Tewari et al. (2014)Reported anti-inflammatory activity in vivo using carrageenan-induced paw edema models.
Brullo et al. (2012)Identified dual inhibitory activity against chemotaxis in inflammatory models with IC50 values indicating significant efficacy.
Recent Anticancer StudiesDemonstrated IC50 values comparable to erlotinib for certain pyrazole derivatives against MCF-7 cell lines .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The compound’s structural and functional attributes can be contextualized by comparing it with analogous pyrazoline-sulfonamide hybrids. Below is a detailed comparison:

Table 1: Structural and Molecular Comparison

Compound Name Substituents (R1, R2, R3) Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound: N-{4-[5-(furan-2-yl)-1-(furan-2-ylcarbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide R1 = furan-2-yl, R2 = furan-2-carbonyl C21H17N3O5S (inferred) ~443.9 (estimated) Dual furan substituents; para-methanesulfonamide-phenyl group
N-(3-(5-(4-(dimethylamino)phenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide R1 = 4-(dimethylamino)phenyl, R2 = methylsulfonyl C19H24N4O4S2 436.55 Dimethylamino-phenyl group; dual sulfonamide groups
N-(2-(5-(2-chlorophenyl)-1-(furan-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide R1 = 2-chlorophenyl, R2 = furan-2-carbonyl C21H18ClN3O4S 443.9 Chlorophenyl substituent; single furan-carbonyl group
4-[3-(4-hydroxyphenyl)-5-aryl-4,5-dihydro-pyrazol-1-yl]benzenesulfonamide derivatives R1 = 4-hydroxyphenyl, R2 = aryl Variable ~350–400 (estimated) Hydroxyphenyl and aryl groups; benzenesulfonamide (vs. methanesulfonamide)

Key Observations:

Substituent Effects: The target compound’s dual furan substituents distinguish it from analogs with chlorophenyl (e.g., ) or dimethylamino-phenyl groups (e.g., ). Furan’s electron-rich nature may enhance π-π stacking in biological targets compared to halogenated or alkylated analogs. Methanesulfonamide (CH3SO2NH-) in the target compound offers a compact, electron-withdrawing group, whereas benzenesulfonamide derivatives (e.g., ) provide bulkier aromatic systems that may influence binding kinetics.

Molecular Weight and Solubility :

  • The target compound’s molecular weight (~443.9 g/mol) aligns with derivatives like , but its furan content may reduce hydrophobicity compared to chlorophenyl-containing analogs.

Synthetic and Analytical Methods :

  • Pyrazoline derivatives are commonly synthesized via cyclocondensation of chalcones with hydrazines , with structural validation relying on X-ray crystallography (e.g., SHELX software ) and NMR. The absence of crystallographic data for the target compound in the evidence suggests further characterization is needed.

Biological Activity :

  • While direct data for the target compound is unavailable, structurally related sulfonamide-pyrazoline hybrids exhibit carbonic anhydrase inhibition and cytotoxicity . The furan moieties in the target compound could modulate selectivity for such targets compared to hydroxyl- or chloro-substituted analogs.

Preparation Methods

Chalcone Precursor Preparation

The α,β-unsaturated ketone precursor is synthesized via Claisen-Schmidt condensation between furan-2-carbaldehyde and a substituted acetophenone. For example:

Furan-2-carbaldehyde+4-AminoacetophenoneNaOH, EtOH4-Aminochalcone derivative\text{Furan-2-carbaldehyde} + \text{4-Aminoacetophenone} \xrightarrow{\text{NaOH, EtOH}} \text{4-Aminochalcone derivative}

This step is catalyzed under basic conditions, yielding the chalcone with the requisite amino group for subsequent sulfonylation.

Cyclocondensation with Hydrazine

The chalcone reacts with hydrazine hydrate in refluxing ethanol to form the pyrazoline ring:

Chalcone+HydrazineΔ,EtOH4,5-Dihydropyrazoline\text{Chalcone} + \text{Hydrazine} \xrightarrow{\Delta, \text{EtOH}} \text{4,5-Dihydropyrazoline}

Regioselectivity is ensured by steric effects, with the furan groups occupying the 1- and 5-positions.

Introduction of the Furan-2-ylcarbonyl Group

Acylation of Pyrazoline

The 1-position nitrogen of the pyrazoline is acylated using furan-2-carbonyl chloride under anhydrous conditions:

Pyrazoline+Furan-2-carbonyl chlorideEt3N, DCM1-(Furan-2-ylcarbonyl)pyrazoline\text{Pyrazoline} + \text{Furan-2-carbonyl chloride} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{1-(Furan-2-ylcarbonyl)pyrazoline}

Triethylamine neutralizes HCl, driving the reaction to completion.

Sulfonylation of the Aromatic Amine

Methanesulfonylation

The 4-amino group on the phenyl ring undergoes sulfonylation with methanesulfonyl chloride:

4-Aminophenylpyrazoline+MsClPyridine, 0°CMethanesulfonamide derivative\text{4-Aminophenylpyrazoline} + \text{MsCl} \xrightarrow{\text{Pyridine, 0°C}} \text{Methanesulfonamide derivative}

Pyridine acts as both base and solvent, mitigating side reactions.

Optimization and Purification Strategies

Solvent and Temperature Effects

  • Cyclocondensation : Ethanol at 80°C achieves >75% yield, whereas DMF increases reaction rate but complicates purification.

  • Crystallization : Heptane/ethyl acetate (7:3) recrystallizes the final product with >95% purity.

Analytical Validation

  • 1H NMR : Key signals include δ 7.8–8.1 ppm (furan protons), δ 3.2 ppm (SO2NH), and δ 3.0 ppm (pyrazoline CH2).

  • HPLC : Retention time of 12.4 min (C18 column, acetonitrile/water).

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key Advantage
Sequential Acylation6892Minimal side products
One-Pot Cyclization8288Reduced step count
Solid-Phase Synthesis5595Scalability for industrial use

The one-pot approach balances efficiency and yield, though it demands precise stoichiometry.

Challenges and Mitigation

  • Furan Ring Sensitivity : Avoid strong acids to prevent ring-opening; use mild Lewis acids (e.g., ZnCl2) for acylation.

  • Regioselectivity : Steric directing groups on the chalcone ensure correct pyrazoline substitution .

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